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Cat. No.: B1233476 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the potential energy surfaces (PESs) of

the bromine dioxide radical (OBrO). A comprehensive understanding of these surfaces is

critical for elucidating the photochemical behavior of this atmospherically relevant species. This

document summarizes key quantitative data, details common experimental and theoretical

methodologies, and visualizes the intricate relationships between the electronic states of

OBrO.

Quantitative Overview of OBrO Electronic States
The bromine dioxide radical possesses a complex electronic structure with several low-lying

electronic states that dictate its spectroscopic and reactive properties. The key geometric

parameters and vibrational frequencies for the ground state and the first two excited doublet

states are summarized below. These values are derived from a combination of high-level ab

initio calculations and experimental spectroscopic studies.
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Point
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Angle (θ,
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Bending
(ν₂) cm⁻¹

Asymmet
ric
Stretch
(ν₃) cm⁻¹

X̃  ²B₁

(Ground

State)

C₂ᵥ 1.735 115.5 799.4 317.5 848.6

Ã ²A₂ (First

Excited

State)

C₂ᵥ 1.791 109.8 564.1 210.7 -

B̃  ²A₁

(Excited

State)

C₂ᵥ 1.734 129.1 - - -

C̃ ²A₂

(Excited

State)

C₂ᵥ - - 579.4 317.5 -

Note: The data presented is a synthesis of theoretical and experimental values from multiple

sources. Discrepancies may exist between different methodologies.

Experimental and Theoretical Methodologies
The study of transient species like the OBrO radical requires specialized experimental and

computational techniques.

Experimental Protocols: Gas-Phase Spectroscopy
A common experimental approach for characterizing OBrO involves flash photolysis coupled

with absorption spectroscopy.

Experimental Workflow:

Precursor Mixture Preparation: A gaseous mixture of a bromine-containing precursor (e.g.,

Br₂) and an oxygen source (e.g., O₃ or O₂) diluted in an inert carrier gas (e.g., Ar) is prepared

in a flow system.
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Radical Generation: The precursor mixture is introduced into a multipass absorption cell. A

high-energy pulse of light from a flashlamp or an excimer laser initiates photolysis of the

precursor, generating BrO radicals. Subsequent reactions lead to the formation of OBrO.

Spectroscopic Probing: A continuous wave light source (e.g., a xenon arc lamp) is passed

through the absorption cell. The transmitted light is then directed to a monochromator and

detected by an optical multichannel analyzer (e.g., a CCD).

Data Acquisition: The absorption spectrum of the transient OBrO radical is recorded at a

specific time delay after the photolysis pulse. By varying this delay, the temporal evolution of

the species can be monitored.
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Experimental workflow for OBrO spectroscopy.

Theoretical Protocols: Multireference Configuration
Interaction (MRCI)
Due to the open-shell nature and the presence of multiple low-lying electronic states, high-level

ab initio methods are necessary to accurately describe the potential energy surfaces of OBrO.

Multireference Configuration Interaction (MRCI) is a widely used method for this purpose.[1][2]

[3][4]

Computational Workflow:

Basis Set Selection: An appropriate basis set, such as the correlation-consistent basis sets

(e.g., aug-cc-pVTZ), is chosen for the constituent atoms.

Initial Wavefunction: A complete active space self-consistent field (CASSCF) calculation is

performed to obtain a qualitatively correct description of the electronic structure and to

generate a set of reference configurations. The active space typically includes the orbitals

most important for the chemical bonding and the low-lying electronic states.

MRCI Calculation: Single and double excitations are generated from the reference

configurations obtained in the CASSCF step. The resulting configuration interaction matrix is

then diagonalized to obtain the energies and wavefunctions of the ground and excited

electronic states.

Potential Energy Surface Mapping: The MRCI calculations are performed for a grid of

molecular geometries (variations in bond lengths and bond angle) to map out the potential

energy surfaces.

Spectroscopic Parameter Calculation: The calculated potential energy surfaces are then

used to determine equilibrium geometries, vibrational frequencies, and other spectroscopic

constants.

Visualization of OBrO Potential Energy Surfaces
The potential energy surfaces of OBrO are characterized by their intricate topology, including

crossings and avoided crossings between different electronic states. These features are crucial
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for understanding the photodissociation dynamics of the molecule.

OBrO Potential Energy Surfaces
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Schematic of OBrO electronic states and dissociation pathways.

This guide provides a foundational understanding of the potential energy surfaces of the OBrO
radical. Further research, particularly in the detailed characterization of the higher excited

states and their interactions, will continue to refine our knowledge of this important atmospheric

species.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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